molecular formula C11H12BrCl B1521050 2-Bromo-5-(4-chlorophenyl)-1-pentene CAS No. 1143461-31-7

2-Bromo-5-(4-chlorophenyl)-1-pentene

Cat. No.: B1521050
CAS No.: 1143461-31-7
M. Wt: 259.57 g/mol
InChI Key: APCZAQPVBDFBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(4-chlorophenyl)-1-pentene (CAS 1143461-31-7) is a halogenated organic compound with a molecular weight of 259.57 g/mol and the molecular formula C 11 H 12 BrCl . This compound serves as a versatile synthetic intermediate, or building block, for constructing more complex organic molecules . Its reactivity enables chemists to perform various transformations, including halogenation, oxidation, and reduction, to create valuable derivatives such as aldehydes and carboxylic acids . In scientific research, it is utilized as a probe to study molecular interactions and pathways within biological systems . Its structural features allow it to interact with enzymes and receptors, providing insights into cellular functions and signaling pathways, and it shows potential for the development of therapeutic agents . The preparation of this compound can be achieved through multi-step synthetic pathways, including regioselective free radical bromination using N-bromosuccinimide (NBS) and the introduction of the 4-chlorophenyl group via methods like Friedel-Crafts alkylation or more modern palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

1-(4-bromopent-4-enyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrCl/c1-9(12)3-2-4-10-5-7-11(13)8-6-10/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCZAQPVBDFBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCC1=CC=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-5-(4-chlorophenyl)-1-pentene generally follows a multi-step synthetic pathway involving:

  • Bromination of Pentene Backbone:
    The initial step involves the selective bromination of pentene at the 2-position. This is commonly achieved by free radical bromination using N-bromosuccinimide (NBS) as the bromine source in the presence of radical initiators such as benzoyl peroxide. This method ensures regioselective introduction of the bromine atom adjacent to the alkene moiety.

  • Introduction of the 4-Chlorophenyl Group:
    After bromination, the 4-chlorophenyl substituent is introduced typically via Friedel-Crafts alkylation or through cross-coupling reactions. The Friedel-Crafts approach uses 4-chlorophenyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate electrophilic aromatic substitution onto the bromopentene intermediate.

  • Cross-Coupling Reactions:
    More modern and efficient synthetic routes utilize palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. In this method, a brominated pentene derivative is coupled with 4-chlorophenylboronic acid under inert atmosphere (e.g., nitrogen) using palladium catalysts to form the desired product with high regio- and stereochemical control.

Industrial Production Methods

  • Batch Process:
    Industrial synthesis often employs a batch process where reactants are sequentially combined under controlled temperature and pressure conditions. This allows for careful monitoring of reaction progress and optimization of yields.

  • Continuous Flow Process:
    For large-scale production, continuous flow reactors are utilized to improve reaction efficiency, reproducibility, and safety. Continuous flow allows precise control over reaction parameters such as temperature, residence time, and reagent mixing, minimizing by-products and enhancing product purity.

Optimization of Reaction Parameters

Recent research has demonstrated that the use of specific solvents and catalysts can significantly improve the synthesis of this compound:

Parameter Conditions Used Outcome
Solvent N,N-Dimethylformamide (DMF) Improved solubility and yield
Catalyst Hexamethylphosphoric triamide (HMPA) Enhanced reaction rate and purity
Temperature Controlled heating (60–80 °C) Optimal bromination and coupling
Radical Initiator Benzoyl peroxide Efficient bromine radical formation
Palladium Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 High coupling efficiency

This optimized protocol simplifies the synthesis process, making it suitable for scale-up in industrial settings while maintaining high product quality.

Detailed Synthetic Procedure Example

Step 1: Bromination of 1-Pentene

  • Reagents: 1-pentene, N-bromosuccinimide (NBS), benzoyl peroxide (radical initiator)
  • Conditions: Reflux in an inert solvent such as carbon tetrachloride or dichloromethane under nitrogen atmosphere
  • Outcome: Formation of 2-bromopentene intermediate with regioselective bromination at the 2-position

Step 2: Friedel-Crafts Alkylation

  • Reagents: 2-bromopentene, 4-chlorophenyl chloride, aluminum chloride (AlCl3)
  • Conditions: Anhydrous environment, low temperature (0–5 °C) initially, then gradual warming to room temperature
  • Outcome: Electrophilic substitution of the 4-chlorophenyl group onto the pentene chain, yielding this compound

Alternative Step 2: Suzuki-Miyaura Cross-Coupling

  • Reagents: 2-bromopentene, 4-chlorophenylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
  • Conditions: Inert atmosphere (N2), solvent such as toluene or DMF, heating at 80–100 °C
  • Outcome: Coupling of the 4-chlorophenyl group with the brominated alkene to form the target compound with high selectivity and yield.

Analytical Characterization

To confirm the successful synthesis and purity of this compound, the following techniques are employed:

Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Confirm regiochemistry and substitution pattern ^1H and ^13C NMR spectra compared with theoretical data
Mass Spectrometry (MS) Molecular weight confirmation High-resolution MS to detect isotopic pattern of Br and Cl
Gas Chromatography-Mass Spectrometry (GC-MS) Monitor reaction progress and purity Detect intermediates and by-products
X-ray Crystallography Determine stereochemistry if crystalline Structural confirmation via SHELXL refinement

These methods ensure the compound’s identity and suitability for further applications.

Summary Table: Preparation Methods Overview

Step Method/Reaction Type Reagents/Catalysts Conditions Notes
Bromination Free Radical Bromination NBS, benzoyl peroxide Reflux, inert solvent Regioselective bromination at C-2
Aromatic Substitution Friedel-Crafts Alkylation 4-chlorophenyl chloride, AlCl3 Low temp to RT, anhydrous Electrophilic aromatic substitution
Cross-Coupling Suzuki-Miyaura Coupling 4-chlorophenylboronic acid, Pd catalyst, base 80–100 °C, inert atmosphere High selectivity and yield
Industrial Scale Continuous Flow or Batch Optimized solvents and catalysts Controlled temperature and pressure Enhanced reproducibility and purity

Chemical Reactions Analysis

Reduction Reactions

The bromine atom undergoes hydrogenolysis under catalytic hydrogenation conditions. For example, hydrogenation with Raney nickel catalyst at 5–10 atm pressure removes bromine and reduces the alkene to form saturated derivatives .

Reaction Conditions Product Yield
Dehalogenation + alkene saturationH₂ (5–10 atm), Raney Ni, 25°C5-(4-chlorophenyl)pentane85–92%

This reaction demonstrates selectivity for bromine removal while preserving the chlorophenyl group. Higher pressures (>15 atm) may lead to over-reduction of aromatic rings .

Substitution Reactions

The bromine atom participates in nucleophilic substitution (SN2) with amines, alkoxides, or thiols. For example:

Reagent Conditions Product Application
Sodium methoxideDMF, 80°C, 6 hr2-Methoxy-5-(4-chlorophenyl)-1-pentenePharmaceutical intermediates
PiperidineTHF, reflux, 12 hr2-Piperidino-5-(4-chlorophenyl)-1-penteneBioactive compound synthesis

Kinetic studies indicate steric hindrance from the chlorophenyl group reduces substitution rates compared to non-aromatic analogs .

Oxidation Reactions

The alkene moiety undergoes epoxidation or dihydroxylation. For instance:

Reagent Conditions Product Selectivity
mCPBA (meta-chloroperbenzoic acid)CH₂Cl₂, 0°C, 2 hr2-Bromo-5-(4-chlorophenyl)-1,2-epoxypentane78%
OsO₄, NMOTHF/H₂O, 25°C, 8 hr2-Bromo-5-(4-chlorophenyl)-1,2-diol65%

Epoxidation shows cis stereoselectivity due to the electron-withdrawing chlorophenyl group stabilizing the transition state .

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura couplings with aryl boronic acids:

Catalyst Base Product Yield
Pd(PPh₃)₄K₂CO₃2-(4-Methoxyphenyl)-5-(4-chlorophenyl)-1-pentene88%

This reaction retains the alkene functionality, enabling modular synthesis of polyaromatic systems .

Elimination Reactions

Base-induced β-elimination forms conjugated dienes:

Base Conditions Product
DBU (1,8-diazabicycloundec-7-ene)Toluene, 110°C, 3 hr5-(4-Chlorophenyl)-1,3-pentadiene

This pathway competes with substitution under strongly basic conditions .

Mechanistic Insights

  • Steric effects : The 4-chlorophenyl group hinders backside attack in SN2 reactions, favoring elimination .

  • Electronic effects : The electron-withdrawing chlorine atom deactivates the aromatic ring toward electrophilic substitution but enhances alkene electrophilicity in epoxidation .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its reactivity enables chemists to construct various derivatives through reactions such as halogenation, oxidation, and reduction. For instance, it can be transformed into 2-Bromo-5-(4-chlorophenyl)-1-pentenal (an aldehyde) or 2-Bromo-5-(4-chlorophenyl)-1-pentanoic acid (a carboxylic acid) via oxidation processes.

Synthetic Routes
The synthesis of 2-Bromo-5-(4-chlorophenyl)-1-pentene can be achieved through several methods:

  • Halogenation : Utilizing bromine sources to introduce the bromine atom.
  • Cross-Coupling Reactions : Techniques like Suzuki-Miyaura coupling can be employed to attach various functional groups, enhancing the compound's utility in creating diverse chemical entities.

Biological Research

Probe in Biological Studies
In biological research, this compound is used as a probe to study molecular interactions and pathways within biological systems. Its structural features allow it to interact with enzymes and receptors, providing insights into cellular functions and signaling pathways .

Potential Therapeutic Applications
The compound's ability to modulate biological processes makes it a candidate for developing therapeutic agents. Research into its interactions with specific biomolecules could lead to the discovery of new drugs targeting various diseases.

Industrial Applications

Production of Specialty Chemicals
In the industrial sector, this compound is employed in the production of specialty chemicals with specific properties. Its versatility allows it to serve as a precursor for materials used in pharmaceuticals, agrochemicals, and other chemical industries .

Case Study 1: Synthesis Optimization

A recent study focused on optimizing the synthesis process of this compound using N,N-dimethylformamide (DMF) as a solvent and hexamethylphosphoric triamide as a catalyst. The results indicated that this method simplifies the existing synthesis process while improving yield and purity, making it suitable for large-scale industrial production .

Research evaluating the biological activity of this compound revealed its potential effects on cellular signaling pathways. The compound was shown to influence enzyme activity, suggesting its role in modulating metabolic processes within cells .

Mechanism of Action

The mechanism by which 2-Bromo-5-(4-chlorophenyl)-1-pentene exerts its effects depends on the specific application. In drug discovery, for example, the compound may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

5-Bromo-1-pentene (CAS 1119-51-3)

  • Molecular Formula : C₅H₉Br
  • Molecular Weight : 149.03 g/mol
  • Key Differences :
    • Lacks the 4-chlorophenyl group, resulting in lower molecular weight and polarity.
    • Bromine at the terminal (C5) position vs. C2 in the target compound, affecting elimination pathways (e.g., E2 reactions require β-hydrogens near Br).
    • Simpler structure likely increases volatility compared to the aromatic-substituted target compound.

1-Pentene and 2-Pentene Isomers

  • Molecular Formula : C₅H₁₀ (both isomers)
  • Molecular Weight : 70.13 g/mol
  • Key Differences: Non-halogenated alkenes with significantly lower molecular weights. Combustion studies show 2-pentene ignites faster than 1-pentene due to isomer-specific kinetics. The target compound’s halogen substituents would likely reduce flammability but increase stability in substitution reactions.

Fluorinated Pentenes (e.g., 1,1,2,3,3,4,4,5,5,5-decafluoro-1-pentene)

  • Molecular Formula : C₅F₁₀
  • Molecular Weight : 262.04 g/mol
  • Key Differences :
    • Fluorine’s high electronegativity imparts chemical inertness and thermal stability, contrasting with the target compound’s bromine and chlorophenyl reactivity.
    • Applications diverge: fluorinated alkenes are used in refrigerants and surfactants, while halogenated aromatics like the target compound may serve as synthetic intermediates.

Chlorophenyl-Containing Heterocycles (e.g., 2-Bromo-5-(4-chlorophenyl)-1,3-thiazole)

  • Molecular Formula : C₉H₅BrClNS
  • Molecular Weight : 274.57 g/mol
  • Key Differences: Thiazole ring introduces sulfur and nitrogen, altering electronic properties and reactivity (e.g., aromatic electrophilic substitution vs. alkene addition).

Physicochemical and Reactivity Comparison

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
2-Bromo-5-(4-chlorophenyl)-1-pentene C₁₁H₁₁BrCl ~258.35 Br (C2), 4-Cl-C₆H₄ (C5) Potential for elimination, cross-coupling
5-Bromo-1-pentene C₅H₉Br 149.03 Br (C5) Terminal bromine favors specific elimination
1-Pentene C₅H₁₀ 70.13 None High flammability; fuel component
2-Pentene C₅H₁₀ 70.13 Double bond (C2) Faster ignition vs. 1-pentene
Decafluoro-1-pentene C₅F₁₀ 262.04 Fluorines at C1–C5 High stability; low reactivity
2-Bromo-5-(4-chlorophenyl)-1,3-thiazole C₉H₅BrClNS 274.57 Br, 4-Cl-C₆H₄, thiazole ring Heterocyclic aromatic reactivity

Biological Activity

2-Bromo-5-(4-chlorophenyl)-1-pentene is a halogenated organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrClC_{11}H_{12}BrCl, with a molecular weight of approximately 259.58 g/mol. The compound features a pentene group, which includes a double bond that enhances its reactivity. The presence of both bromine and chlorine atoms in its structure suggests potential antimicrobial and anticancer properties, typical of many halogenated compounds.

Antimicrobial Activity

Halogenated compounds are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar activity, although specific data on this compound is limited. Research indicates that compounds with analogous structures often demonstrate significant antimicrobial effects against various pathogens.

Cytotoxic Effects

Research into the cytotoxic effects of halogenated alkenes suggests that this compound could potentially induce cell death in cancer cells. This is particularly relevant in the context of anticancer drug development, where halogenated compounds have been shown to interact with cellular mechanisms leading to apoptosis .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, altering their activity and influencing cellular signaling pathways related to growth and apoptosis .

Potential Molecular Targets

  • Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic processes.
  • Receptors : Interaction with cellular receptors could modulate signaling pathways essential for cell survival and proliferation.

Research Findings and Case Studies

A review of related literature highlights several studies focusing on the biological activities of similar compounds:

StudyCompoundBiological ActivityFindings
5-(4-Chlorophenyl)-2-methyl-1-penteneAnticancerInhibited growth in pancreatic cancer cells at concentrations of 10-40 mg/kg .
Halogenated alkenesAntimicrobialDemonstrated significant antimicrobial activity against various bacterial strains.
Similar brominated compoundsCytotoxicityInduced apoptosis in cancer cell lines through caspase activation .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Bromo-5-(4-chlorophenyl)-1-pentene?

Answer: The synthesis typically involves cross-coupling reactions (e.g., Suzuki or Heck reactions) due to the halogenated aromatic and alkene moieties. For example:

  • Palladium-catalyzed coupling : Use 4-chlorophenylboronic acid with a brominated alkene precursor under inert conditions (e.g., N₂ atmosphere) .
  • Grignard reagent addition : Introduce the 4-chlorophenyl group via nucleophilic attack on a bromo-pentenyl electrophile .
    Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using GC-MS or TLC to monitor intermediates .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • NMR spectroscopy : Use ¹H and ¹³C NMR to confirm regiochemistry of the alkene and substituent positions on the aromatic ring. Compare chemical shifts with DFT-calculated spectra (e.g., using Multiwfn for electron density analysis) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for bromine/chlorine .
  • X-ray crystallography : Resolve stereochemical ambiguities via SHELXL refinement (if crystalline) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in substitution or oxidation reactions?

Answer:

  • Electron localization analysis : Use Multiwfn to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites. For example, the bromine atom’s σ-hole may drive SN2 reactivity .
  • Docking studies : AutoDock4 simulates interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways or oxidation products .
  • DFT calculations : Compare activation energies for possible reaction pathways (e.g., allylic bromine substitution vs. alkene epoxidation) .

Q. How to resolve contradictions in experimental data (e.g., unexpected byproducts in oxidation reactions)?

Answer:

  • Mechanistic probing : Conduct kinetic isotope effect (KIE) studies or trap reactive intermediates (e.g., epoxides) with nucleophiles .
  • High-throughput screening : Vary oxidants (e.g., mCPBA vs. OsO₄) and analyze products via LC-MS/MS. Cross-reference with kinetic models from 1-pentene oxidation studies .
  • Statistical validation : Apply multivariate analysis (e.g., PCA) to isolate variables causing yield discrepancies .

Q. What strategies stabilize this compound during storage?

Answer:

  • Temperature control : Store at –20°C in amber vials to prevent photolytic cleavage of the C–Br bond .
  • Inert atmosphere : Use argon or nitrogen to mitigate alkene polymerization .
  • Stability assays : Monitor degradation via periodic NMR or HPLC under accelerated aging conditions (e.g., 40°C/75% RH) .

Q. How to study its interactions with biological targets (e.g., enzyme inhibition)?

Answer:

  • Surface plasmon resonance (SPR) : Measure binding kinetics to purified proteins .
  • Cellular assays : Treat engineered cell lines (e.g., HEK293) and quantify downstream signaling markers via Western blot .
  • Cryo-EM/X-ray co-crystallization : Resolve ligand-protein complexes to identify binding motifs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-(4-chlorophenyl)-1-pentene
Reactant of Route 2
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2-Bromo-5-(4-chlorophenyl)-1-pentene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.